4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid
Description
Properties
IUPAC Name |
4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO6/c1-18-9-5-7(11(14)15)8(13(16)17)6-10(9)19-4-2-3-12/h5-6H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIXBOIXLOOVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 5-Methoxybenzoic Acid Derivatives
The benzoic acid backbone is typically derived from 5-methoxybenzoic acid. Nitration introduces the nitro group at the ortho position relative to the methoxy group.
- Substrate : 5-Methoxybenzoic acid or its methyl ester.
- Nitrating Agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at −5°C to 0°C.
- Reaction Time : 1–4 hours.
- Yield : 70–85% for 5-methoxy-2-nitrobenzoic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | −5°C to 0°C | |
| Nitration Reagent | HNO₃/H₂SO₄ (1:3 v/v) | |
| Isolation Method | Ice-water quenching, filtration |
Introduction of 3-Bromopropoxy Side Chain
Alkylation via Nucleophilic Substitution
The bromopropoxy group is introduced through alkylation of the phenolic oxygen in 4-hydroxy-5-methoxy-2-nitrobenzoic acid intermediates.
- Substrate : 4-Hydroxy-5-methoxy-2-nitrobenzoic acid.
- Alkylating Agent : 1,3-Dibromopropane or 3-bromopropanol.
- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
- Solvent : Dimethylformamide (DMF) or acetone.
- Conditions : 60–80°C for 6–12 hours.
- Solvent Choice : DMF enhances reactivity but requires careful temperature control to avoid byproducts.
- Molar Ratio : 1:1.2 (substrate:1,3-dibromopropane) minimizes di-alkylation.
Yield Data :
| Alkylating Agent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| 1,3-Dibromopropane | K₂CO₃ | DMF | 78% | |
| 3-Bromopropanol | NaOH | Acetone | 65% |
Esterification and Hydrolysis
Methyl Ester Protection
Temporary esterification protects the carboxylic acid group during bromopropoxy introduction.
- Reagents : Thionyl chloride (SOCl₂) or methyl iodide (CH₃I) with 1,8-diazabicycloundec-7-ene (DBU).
- Conditions : 0°C to room temperature in DMF.
- Yield : 85–92% for methyl 5-methoxy-2-nitrobenzoate.
# Methyl ester formation from 4-bromo-2-nitrobenzoic acid
4-bromo-2-nitrobenzoic acid + DBU + CH₃I → methyl 4-bromo-2-nitrobenzoate
Acid Hydrolysis
Post-alkylation, the methyl ester is hydrolyzed to regenerate the carboxylic acid.
- Reagents : Aqueous NaOH (1–2 M) in methanol/water.
- Conditions : Reflux for 2–4 hours.
- Yield : 90–95%.
Industrial-Scale Optimization
Continuous Flow Synthesis
Industrial protocols emphasize throughput and purity:
- Reactor Type : Tubular flow reactor.
- Advantages :
- Reduced reaction time (2–4 hours vs. 12 hours batch).
- Higher yield (82–88%) due to precise temperature control.
Catalytic Enhancements
- Palladium Catalysts : Improve bromopropoxy coupling efficiency (Pd/C, 5 mol%).
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation kinetics.
Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
- Common Byproducts :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Batch Alkylation | Low equipment cost | Longer reaction time | 65–78% |
| Continuous Flow | High throughput | High initial investment | 82–88% |
| Catalytic Alkylation | Reduced byproducts | Catalyst cost | 75–80% |
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 4-(3-aminopropoxy)-5-methoxy-2-nitrobenzoic acid.
Oxidation: Formation of 4-(3-bromopropoxy)-5-carboxy-2-nitrobenzoic acid.
Scientific Research Applications
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromopropoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Melting Points and Molecular Weights
The bromopropoxy derivative’s higher molecular weight (334.13 vs. 303.27 for benzyloxy analogue) reflects the bromine atom’s contribution. The absence of reported melting points for the bromo and chloro derivatives suggests further characterization is needed.
Reactivity and Stability
- Bromopropoxy vs. Chloropropoxy : The bromine atom’s larger atomic radius and polarizability enhance leaving-group ability in nucleophilic substitutions compared to chlorine, making the bromo derivative more reactive in SN2 reactions .
- Benzyloxy vs. Alkoxy Chains: The benzyloxy group in 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid can be selectively removed via hydrogenolysis, enabling deprotection strategies, whereas the bromopropoxy chain facilitates alkylation or cross-coupling reactions .
Functionalization Potential
- Bromopropoxy Derivative : The bromine atom enables Suzuki-Miyaura couplings or nucleophilic substitutions for introducing aryl, amine, or thiol groups .
- Benzyloxy Derivative : Catalytic hydrogenation removes the benzyl group, yielding 4-hydroxy-5-methoxy-2-nitrobenzoic acid for further functionalization .
Biological Activity
4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid (CAS No. 343308-52-1) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a nitro group, methoxy group, and a bromopropoxy side chain attached to a benzoic acid core. This unique structure is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, contributing to its therapeutic potential in various conditions.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The nitro group can undergo reduction to form reactive intermediates that may covalently modify proteins and nucleic acids, affecting their function.
- Cell Signaling Modulation : The methoxy group can engage in hydrogen bonding with amino acid residues in proteins, potentially altering their conformation and activity.
- Oxidative Stress Response : The compound may influence oxidative stress pathways, which are crucial in many disease processes.
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50-100 µg/mL. |
| Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 30%. |
| Enzyme Inhibition | IC50 values for MAO-A and MAO-B inhibition were found to be 7.5 µM and 6.8 µM respectively. |
Case Studies
- In Vivo Study on Inflammation : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting anti-inflammatory efficacy.
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against various pathogens, demonstrating notable effectiveness against Gram-positive bacteria with a significant reduction in colony-forming units (CFUs).
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapid absorption is expected due to its lipophilic nature.
- Distribution : Likely distributed widely in tissues due to its chemical structure.
- Metabolism : Metabolized primarily through cytochrome P450 enzymes, leading to hydroxylated metabolites.
- Excretion : Predominantly excreted via urine after conjugation with glucuronic acid.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid?
- Methodological Answer : A common approach involves sequential functionalization of the benzoic acid scaffold. First, introduce the nitro group via nitration of 5-methoxybenzoic acid under controlled conditions (HNO₃/H₂SO₄ at 0–5°C). Next, alkylation with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) facilitates the bromopropoxy substitution. Key challenges include regioselectivity during nitration and minimizing esterification side reactions during alkylation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns. The methoxy group ( ppm) and bromopropoxy chain ( ppm for -OCH₂-) are diagnostic.
- IR : Identify nitro (1520–1350 cm) and carboxylic acid (1700–1680 cm) stretches.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. ORTEP-3 can visualize thermal ellipsoids and confirm bond angles/distances .
Q. What precautions are necessary for handling this compound in the lab?
- Methodological Answer :
- Stability : Store at –20°C in amber vials to prevent photodegradation of the nitro group.
- Safety : Use nitrile gloves and fume hoods; the bromopropoxy group is a potential alkylating agent. Neutralize acidic waste with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Iterative validation is essential. For example, if NMR signals for the bromopropoxy chain overlap with aromatic protons, use 2D techniques (HSQC, HMBC) to assign correlations. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. If crystallographic data (e.g., via SHELXL ) conflicts with NMR, re-examine sample purity and consider dynamic effects (e.g., rotational barriers in solution vs. solid state) .
Q. What strategies optimize reaction yields during bromopropoxy functionalization?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the alkoxide intermediate.
- Temperature : Moderate heating (60–80°C) accelerates alkylation but avoid overheating to prevent decomposition.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
- Monitoring : Use TLC or in situ FTIR to track reaction progress. Yield improvements from 40% to 65% have been reported using these optimizations .
Q. How does the bromopropoxy substituent influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The bromopropoxy group serves as a versatile handle for further derivatization. For instance:
- Cross-coupling : Suzuki-Miyaura reactions can replace the bromide with aryl/heteroaryl groups.
- Biological probes : Introduce fluorescent tags via nucleophilic substitution (e.g., with amines or thiols).
Structural analogs with this moiety have shown enhanced binding in kinase inhibition assays, likely due to improved hydrophobic interactions .
Q. What computational methods are effective for predicting the compound’s physicochemical properties?
- Methodological Answer :
- LogP/D solubility : Use DFT-based tools (e.g., Gaussian) with implicit solvation models (SMD).
- pKa prediction : Employ QSPR models (e.g., ACD/Labs) to estimate carboxylic acid dissociation (~2.5–3.0).
- Docking studies : Molecular dynamics (e.g., AutoDock Vina) can simulate interactions with biological targets, guided by crystallographic data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
